Flutazolam

Vue d'ensemble

Description

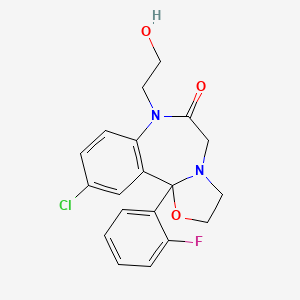

Le flutazolam est un dérivé de la benzodiazépine qui a été inventé au Japon. Il est principalement utilisé pour ses effets sédatifs, relaxants musculaires, anticonvulsivants et anxiolytiques. Le this compound est connu pour sa puissance, qui est similaire à celle du diazépam, mais il produit une sédation plus marquée et une altération de la coordination . Il est indiqué pour le traitement de l'insomnie et d'autres affections associées .

Mécanisme D'action

Target of Action

Flutazolam primarily targets the GABA-A receptors in the central nervous system . These receptors are the major inhibitory neurotransmitter receptors in the brain, playing a crucial role in reducing neuronal excitability .

Mode of Action

This compound enhances the binding affinity of GABA to its receptors, specifically the GABA-A receptors, thereby increasing GABAergic activity . This interaction results in the opening of the chloride channel within the receptor, causing chloride influx and hyperpolarization . The hyperpolarization of the neuron makes it less likely to fire, thus producing an inhibitory effect .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the GABAergic pathway . By enhancing the action of GABA on GABA-A receptors, this compound increases inhibitory neurotransmission, leading to sedative, muscle relaxant, anticonvulsant, and anxiolytic effects .

Pharmacokinetics

This compound is orally administered and is rapidly absorbed from the gastrointestinal tract . It is metabolized in the liver, and its major active metabolite is n-desalkylflurazepam, also known as norflurazepam . While this compound has a very short half-life of only 3.5 hours, n-desalkylflurazepam has a long half-life of between 47–100 hours . These properties impact the bioavailability and duration of action of this compound.

Result of Action

The molecular and cellular effects of this compound’s action include sedation, muscle relaxation, anticonvulsant effects, and anxiolysis . These effects are a result of the enhanced GABAergic activity and the subsequent increase in inhibitory neurotransmission .

Analyse Biochimique

Biochemical Properties

Flutazolam, like other benzodiazepines, interacts with GABA type A receptors . The interaction with these receptors results in a rapid and weakly toxic symptomatic efficacy .

Cellular Effects

This compound influences cell function by interacting with GABA type A receptors, which are widely distributed in the cells of the nervous system . This interaction can influence cell signaling pathways and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to GABA type A receptors . This binding enhances the effect of the neurotransmitter GABA, leading to increased inhibition of neuronal excitability .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Some benzodiazepines have a slow elimination rate, causing their accumulation in lipid-based tissues, which can lead to a delayed overdose in case of repeated consumption .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the most common side effects are drowsiness, fatigue, and lethargy. At higher doses, motor coordination disorders, dizziness, mood swings, and euphoria may occur .

Metabolic Pathways

This compound, like other benzodiazepines, is metabolized in the liver by cytochrome P450 enzymes . The metabolites are then excreted in the urine .

Transport and Distribution

This compound is distributed throughout the body after absorption. It is highly lipophilic, allowing it to cross cell membranes and distribute widely in lipid-rich tissues .

Subcellular Localization

This compound, like other benzodiazepines, primarily interacts with GABA type A receptors, which are located in the cell membrane . Therefore, its primary subcellular localization is at the cell membrane where these receptors are located .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le flutazolam peut être synthétisé par une série de réactions chimiques impliquant la formation de la structure oxazolobenzodiazépine. La synthèse implique généralement la réaction d'un précurseur de benzodiazépine avec un dérivé d'oxazole approprié dans des conditions contrôlées .

Méthodes de production industrielle

La production industrielle du this compound implique une synthèse à grande échelle utilisant des voies chimiques similaires à celles de la synthèse en laboratoire, mais optimisées pour des rendements et une pureté plus élevés. Le processus comprend des mesures strictes de contrôle qualité pour garantir la constance et la sécurité du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Le flutazolam subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former divers métabolites.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de la molécule de this compound.

Substitution : Des réactions de substitution peuvent se produire à différentes positions sur le cycle benzodiazépine.

Réactifs et conditions courantes

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium peuvent être utilisés.

Substitution : Des agents halogénants comme le chlore ou le brome peuvent être utilisés pour les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers métabolites tels que le n-désalkylflurazépam, qui est un métabolite principal du flurazépam .

Applications de la recherche scientifique

Le this compound a plusieurs applications de recherche scientifique :

Biologie : Étudié pour ses effets sur le système nerveux central et ses applications thérapeutiques potentielles.

Médecine : Utilisé dans le traitement de l'insomnie, de l'anxiété et des spasmes musculaires.

Industrie : Employé dans le développement de nouveaux dérivés de benzodiazépine avec des profils pharmacologiques améliorés.

Mécanisme d'action

Le this compound exerce ses effets en agissant comme un agoniste aux récepteurs de l'acide gamma-aminobutyrique A (GABA-A). Il se lie aux sites de liaison des benzodiazépines sur ces récepteurs, augmentant les effets inhibiteurs de l'acide gamma-aminobutyrique (GABA) et conduisant à une augmentation de l'afflux d'ions chlorure et à l'hyperpolarisation des neurones. Cela entraîne les effets sédatifs, anxiolytiques et relaxants musculaires observés avec le this compound .

Applications De Recherche Scientifique

Flutazolam has several scientific research applications:

Chemistry: Used as a reference compound in analytical chemistry for the detection and quantification of benzodiazepines.

Biology: Studied for its effects on the central nervous system and its potential therapeutic applications.

Medicine: Used in the treatment of insomnia, anxiety, and muscle spasms.

Industry: Employed in the development of new benzodiazepine derivatives with improved pharmacological profiles.

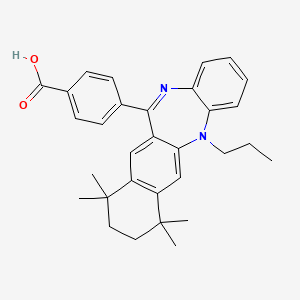

Comparaison Avec Des Composés Similaires

Le flutazolam est étroitement lié à d'autres benzodiazépines telles que le diazépam et le flurazépam. Il est unique dans sa structure et son profil pharmacocinétique :

Propriétés

IUPAC Name |

10-chloro-11b-(2-fluorophenyl)-7-(2-hydroxyethyl)-3,5-dihydro-2H-[1,3]oxazolo[3,2-d][1,4]benzodiazepin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClFN2O3/c20-13-5-6-17-15(11-13)19(14-3-1-2-4-16(14)21)22(8-10-26-19)12-18(25)23(17)7-9-24/h1-6,11,24H,7-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMFSSTNVXWNLKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2(N1CC(=O)N(C3=C2C=C(C=C3)Cl)CCO)C4=CC=CC=C4F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClFN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023072 | |

| Record name | Flutazolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27060-91-9 | |

| Record name | Flutazolam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27060-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flutazolam [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027060919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flutazolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUTAZOLAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G2K7O5D8S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

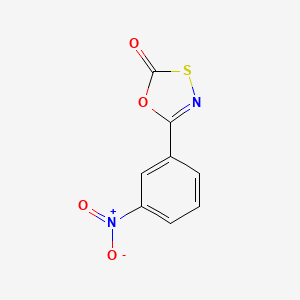

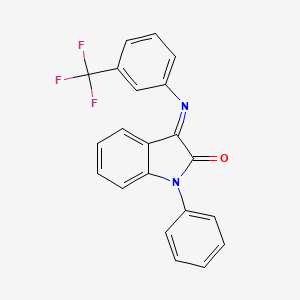

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

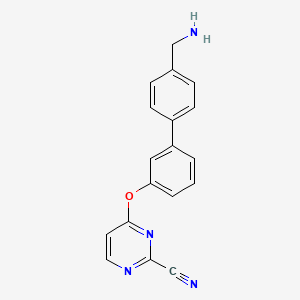

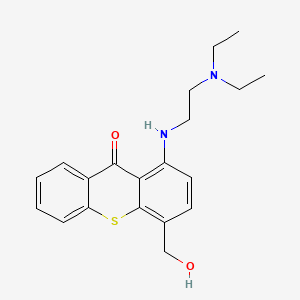

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine](/img/structure/B1673407.png)

![3-[4-(8-fluoro-5H-[1]benzoxepino[4,3-b]pyridin-11-ylidene)piperidin-1-yl]propanoic acid](/img/structure/B1673414.png)

![4-methyl-8-phenoxy-1-(2-phenylethyl)-2,3-dihydropyrrolo[3,2-c]quinoline](/img/structure/B1673418.png)

![[4-(9H-fluoren-9-yl)piperazin-1-yl]-(6-fluoro-4H-1,3-benzodioxin-8-yl)methanone](/img/structure/B1673420.png)